molecular formula C27H26ClN3O7S2 B11934208 ethyl 2-[[(2S)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate

ethyl 2-[[(2S)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate

Cat. No.: B11934208
M. Wt: 604.1 g/mol
InChI Key: STPSLAZMEWZDAJ-SANMLTNESA-N
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Description

OSMI-4 is a potent inhibitor of the enzyme O-linked N-acetylglucosamine transferase (OGT). This enzyme is responsible for the post-translational modification of proteins through the addition of N-acetylglucosamine to serine and threonine residues. OSMI-4 has been widely recognized for its low nanomolar binding affinity and its ability to inhibit OGT effectively .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: OSMI-4 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and chlorine substituent. These reactions are typically carried out under mild conditions to prevent degradation of the compound .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of OSMI-4 include organic solvents like DMSO, as well as various catalysts and bases to facilitate the substitution reactions . The reactions are usually conducted at temperatures ranging from room temperature to slightly elevated temperatures to ensure optimal reaction rates .

Major Products Formed: The major product formed from the reactions involving OSMI-4 is the modified quinolinone-6-sulfonamide scaffold with enhanced binding affinity for OGT. This modification is crucial for the compound’s inhibitory activity .

Properties

Molecular Formula

C27H26ClN3O7S2

Molecular Weight

604.1 g/mol

IUPAC Name

ethyl 2-[[(2S)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate

InChI

InChI=1S/C27H26ClN3O7S2/c1-3-38-25(33)16-31(15-18-7-6-12-39-18)27(34)26(19-8-4-5-9-22(19)37-2)30-40(35,36)23-13-17-10-11-24(32)29-21(17)14-20(23)28/h4-14,26,30H,3,15-16H2,1-2H3,(H,29,32)/t26-/m0/s1

InChI Key

STPSLAZMEWZDAJ-SANMLTNESA-N

Isomeric SMILES

CCOC(=O)CN(CC1=CC=CS1)C(=O)[C@H](C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl

Canonical SMILES

CCOC(=O)CN(CC1=CC=CS1)C(=O)C(C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl

Origin of Product

United States

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